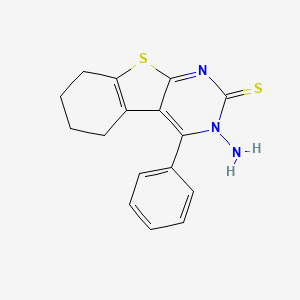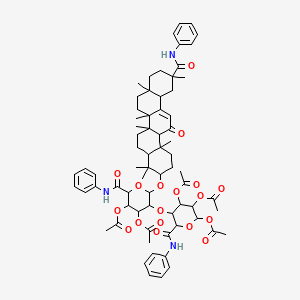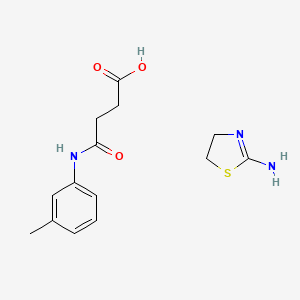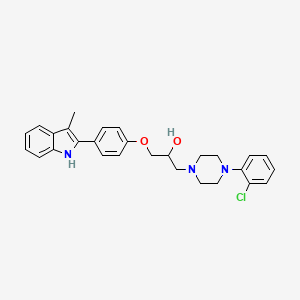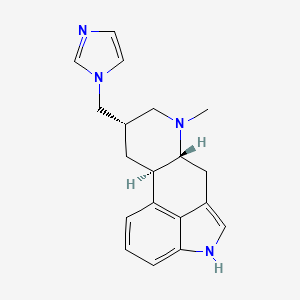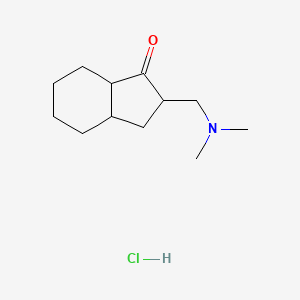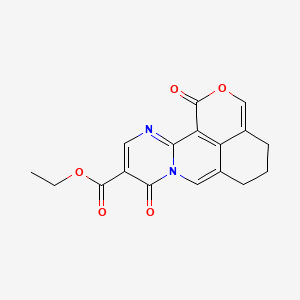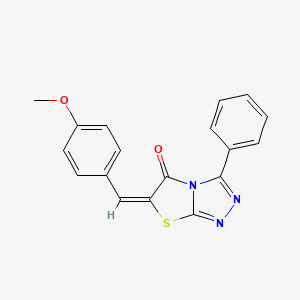
Acetaminophen and oxycodone hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Xartemis XR is a combination medication that contains oxycodone hydrochloride and acetaminophen. It is an extended-release formulation designed for the management of acute pain severe enough to require opioid treatment and for which alternative treatment options are inadequate . The medication is particularly useful for patients who need both immediate and extended pain relief.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of Xartemis XR involves the synthesis of its two active ingredients: oxycodone hydrochloride and acetaminophen. Oxycodone hydrochloride is synthesized from thebaine, an opiate alkaloid. The synthesis involves several steps, including oxidation, reduction, and esterification reactions . Acetaminophen is synthesized through the nitration of phenol followed by reduction and acetylation .
Industrial Production Methods
In industrial settings, the production of Xartemis XR involves the use of advanced pharmaceutical technologies to ensure the proper release of both active ingredients. The formulation uses a dual-layer delivery mechanism with both immediate- and extended-release components . This ensures that the medication provides rapid pain relief while maintaining its effects over an extended period.
化学反应分析
Types of Reactions
Oxidation: Oxycodone can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: The reduction of oxycodone can lead to the formation of oxymorphone.
Substitution: Acetaminophen can undergo substitution reactions, particularly in the presence of halogens.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens like chlorine and bromine.
Major Products Formed
Oxidation: Formation of oxymorphone from oxycodone.
Reduction: Formation of reduced derivatives of oxycodone.
Substitution: Formation of halogenated derivatives of acetaminophen.
科学研究应用
Xartemis XR has several applications in scientific research, particularly in the fields of medicine and pharmacology. It is used to study the effects of opioid and non-opioid analgesics on pain management. Researchers also investigate its pharmacokinetics and pharmacodynamics to understand how the drug is absorbed, distributed, metabolized, and excreted in the body . Additionally, Xartemis XR is used in studies related to opioid addiction and abuse, as well as in the development of abuse-deterrent formulations .
作用机制
Xartemis XR exerts its effects through the combined actions of oxycodone hydrochloride and acetaminophen. Oxycodone hydrochloride is an opioid agonist that binds to mu-opioid receptors in the central nervous system, leading to analgesia and euphoria . Acetaminophen works by inhibiting the synthesis of prostaglandins in the central nervous system and blocking pain impulse generation . The dual-layer delivery mechanism ensures that the medication provides both immediate and sustained pain relief .
相似化合物的比较
Similar Compounds
Percocet: Contains oxycodone hydrochloride and acetaminophen but is not extended-release.
Endocet: Another combination of oxycodone hydrochloride and acetaminophen, also not extended-release.
Roxicet: Similar to Percocet and Endocet, used for acute pain management.
Uniqueness
Xartemis XR is unique due to its extended-release formulation, which provides both immediate and sustained pain relief. This makes it particularly useful for managing acute pain that requires long-lasting treatment . The dual-layer delivery mechanism sets it apart from other similar compounds that do not offer extended-release properties .
属性
CAS 编号 |
731850-86-5 |
|---|---|
分子式 |
C26H31ClN2O6 |
分子量 |
503.0 g/mol |
IUPAC 名称 |
(4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;N-(4-hydroxyphenyl)acetamide;hydrochloride |
InChI |
InChI=1S/C18H21NO4.C8H9NO2.ClH/c1-19-8-7-17-14-10-3-4-12(22-2)15(14)23-16(17)11(20)5-6-18(17,21)13(19)9-10;1-6(10)9-7-2-4-8(11)5-3-7;/h3-4,13,16,21H,5-9H2,1-2H3;2-5,11H,1H3,(H,9,10);1H/t13-,16+,17+,18-;;/m1../s1 |
InChI 键 |
LPIDDOOVLLQTPE-PCHTVJFHSA-N |
手性 SMILES |
CC(=O)NC1=CC=C(C=C1)O.CN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)OC)O4)O.Cl |
规范 SMILES |
CC(=O)NC1=CC=C(C=C1)O.CN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)OC)O4)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


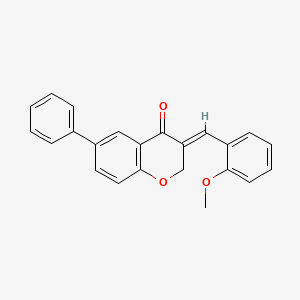
![3-benzylsulfanyl-5,7-dithia-4,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,11-tetraen-9-one](/img/structure/B12745048.png)
